N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule featuring a bicyclic isochromene scaffold fused to a carboxamide group. The isochromene core (3,4-dihydro-1H-isochromen-1-one) is substituted at position 3 with an amide linkage to a para-morpholinophenyl moiety. This structural design combines the rigidity of the oxygen-containing heterocycle with the solubility-enhancing morpholine group, a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(18-13-14-3-1-2-4-17(14)20(24)26-18)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,18H,9-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKGUVBJPZMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can modify the carbonyl group in the isochromene ring, potentially leading to alcohol derivatives.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives at the isochromene ring.
Substitution: Halogenated or alkylated derivatives on the phenyl ring.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry.
Biology:
Investigated for its potential as a biochemical probe.
Studied for its interactions with various biomolecules.
Medicine:
Industry:
Utilized in the development of novel materials.
Explored for its potential in catalysis.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The detailed mechanism of action may vary depending on the application, but common pathways include:
Binding to Protein Targets: The morpholine and isochromene moieties facilitate binding to protein active sites, modulating their activity.
Pathway Modulation: The compound can influence signaling pathways by inhibiting or activating enzymes and receptors involved in those pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Dihydronaphthyridine () and spiro systems () introduce nitrogen atoms or complex ring systems, altering electronic profiles and target selectivity .
Substituent Effects: The morpholinylphenyl group improves aqueous solubility compared to the methoxyphenethyl group in , as morpholine’s tertiary amine can engage in hydrogen bonding .
Molecular Weight and Drug-Likeness:
- The target compound (352.4 g/mol) adheres more closely to Lipinski’s rule of five than higher-molecular-weight analogs like the dihydronaphthyridine derivative (421.6 g/mol) .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.4 g/mol
- CAS Number : 545445-44-1
The compound features a morpholine ring, which is known for enhancing bioactivity in various pharmacological contexts. The structural configuration suggests potential interactions with biological targets, particularly in inflammatory pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds structurally similar to this compound. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been shown to significantly inhibit proinflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1, LX-2) when induced by lipopolysaccharides (LPS) . This suggests that the target compound may exhibit similar anti-inflammatory mechanisms.
The proposed mechanism involves the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, the compound may reduce the expression of inflammatory mediators and improve conditions associated with acute lung injury and sepsis .
In Vivo Studies
In vivo experiments demonstrated that certain derivatives could significantly alleviate symptoms in LPS-induced acute lung injury models. These studies reported improvements in lung pathology, reduced pulmonary edema, and decreased macrophage infiltration following treatment with these compounds .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicated favorable absorption characteristics with a half-life of approximately 11.8 hours and a bioavailability of 36.3% . This data is crucial for understanding the therapeutic potential and dosing regimens for clinical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Overview | Biological Activity |
|---|---|---|
| N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro... | Morpholine ring; Isochromene core | Potential anti-inflammatory effects |
| 4-Oxo-N-phenyl... | Similar core structure | Significant inhibition of IL-6, TNF-α |
| 5-Oxo... | Different substituents | Moderate activity against AChE |
Q & A
Q. What are validated synthetic routes for N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?
A common approach involves condensation reactions under acidic conditions. For example, analogous compounds (e.g., chromene carboxamides) are synthesized by refluxing precursors in acetic acid with sodium acetate to promote cyclization and amide bond formation . Key steps include optimizing molar ratios (e.g., 1:1 for aldehyde and carboxamide precursors) and reaction duration (2–4 hours). Post-synthesis, recrystallization from polar aprotic solvents (e.g., DMF) enhances purity.
Q. How can researchers confirm structural integrity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, and NMR can verify the morpholine ring (δ ~3.7 ppm for morpholine protons) and isochromene backbone (aromatic protons at δ ~6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥98% purity) ensures absence of byproducts . Deprotonation shifts in NMR may indicate hydrogen bonding between the carboxamide and morpholine groups.
Q. What solubility profiles are relevant for in vitro assays?
Solubility varies with solvent polarity. For in vitro testing, dimethyl sulfoxide (DMSO) is typically used for stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers. Pre-formulation studies should assess stability in PBS (pH 7.4) and cell culture media. Aggregation can be mitigated using co-solvents like Tween-80 (<0.1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies focus on modifying key substituents:
- Morpholine ring : Replace with piperazine ( ) to assess impact on target binding.
- Isochromene core : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to modulate electronic effects.
- Phenyl substituents : Test para- vs. meta-substituted analogs ( ) for steric and electronic influences. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking to correlate structural changes with activity .
Q. What strategies resolve contradictory data in pharmacokinetic (PK) studies?
Contradictions in bioavailability or half-life may arise from formulation differences. For example:
- Oral administration : Use lipid-based carriers (e.g., Labrasol) to enhance intestinal absorption.
- Intravenous delivery : Optimize co-solvents (e.g., PEG-300) to prevent precipitation. Validate findings using LC-MS/MS to measure plasma concentrations and metabolite profiles across multiple timepoints .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Target identification : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis.
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects in disease models (e.g., cancer cell lines).
- In vivo validation : Generate transgenic animal models (e.g., CRISPR-edited targets) to confirm phenotypic rescue .
Q. What analytical methods address batch-to-batch variability in pharmacological studies?
- Quality control : Implement orthogonal techniques (HPLC, NMR, X-ray crystallography) to ensure consistency.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., carboxamide hydrolysis).
- Bioassay standardization : Use reference standards (e.g., USP-grade compounds) to calibrate activity measurements .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
